N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-3-(phenylthio)propanamide hydrochloride

Description

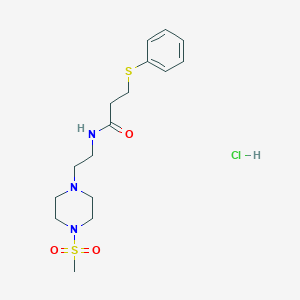

This compound features a piperazine core substituted with a methylsulfonyl group at the 4-position, linked via an ethyl chain to a propanamide backbone. A phenylthio moiety is attached at the 3-position of the propanamide, and the structure is stabilized as a hydrochloride salt.

Properties

IUPAC Name |

N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-3-phenylsulfanylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3S2.ClH/c1-24(21,22)19-12-10-18(11-13-19)9-8-17-16(20)7-14-23-15-5-3-2-4-6-15;/h2-6H,7-14H2,1H3,(H,17,20);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDBAHXRPPZHBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CCNC(=O)CCSC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-3-(phenylthio)propanamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure indicates the presence of a piperazine ring, a sulfonyl group, and a phenylthio moiety, which are critical for its biological interactions.

Pharmacological Effects

- Dopamine Receptor Modulation : Compounds with analogous structures have demonstrated high affinity for dopamine receptors, particularly the D4 subtype. For instance, a related compound exhibited an IC50 value of 0.057 nM for the D4 receptor, indicating strong binding affinity .

- Antidepressant Activity : The piperazine moiety is often associated with antidepressant properties. Studies suggest that compounds containing piperazine can enhance serotonergic and noradrenergic transmission .

- Antimicrobial Properties : Some derivatives of piperazine have displayed antimicrobial activity against Gram-positive bacteria. This suggests potential applications in treating infections caused by resistant strains .

Table 1: Summary of Biological Activities

Case Study: Dopamine D4 Receptor Affinity

A study focusing on a series of piperazine derivatives revealed that modifications to the piperazine ring significantly impacted receptor affinity and selectivity. The compound N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide was highlighted for its exceptional selectivity towards the D4 receptor over other subtypes, which could be an important consideration in developing targeted therapies for conditions like schizophrenia .

Case Study: Antimicrobial Efficacy

In another investigation, derivatives similar to this compound were tested against various bacterial strains. The results indicated that certain structural modifications enhanced antimicrobial potency, suggesting a promising avenue for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

BMY7378 (8-[2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl]-8-azaspiro[4,5]decane-7,9-dione)

- Structural Differences : BMY7378 incorporates a methoxyphenyl-substituted piperazine and a spirodecane-dione system, contrasting with the target compound’s methylsulfonyl-piperazine and phenylthio-propanamide.

- Pharmacology: BMY7378 is a selective α1D-adrenoceptor antagonist, highlighting the role of aryl-piperazine motifs in adrenergic receptor binding .

- Solubility: Dissolved in distilled water, unlike ethanol-soluble analogs (e.g., RS17053), suggesting better aqueous compatibility .

(S)-N-hydroxy-2-(4-(Methylsulfonyl)piperazin-1-yl)-3-(N-(4-(4-(trifluoromethyl)phenoxy)phenyl)methan-2-ylsulfonamido)propanamide

- Shared Motifs: Both compounds feature a methylsulfonyl-piperazine group, but the MMP-targeting analog includes a trifluoromethylphenoxy-sulfonamide group instead of phenylthio.

- Pharmacology : This compound inhibits MMP2/9, suggesting the methylsulfonyl-piperazine moiety may contribute to metalloproteinase binding or inhibition .

Pharmaceutical Impurities (e.g., Imp. B and Imp. C)

- Structural Contrasts : Impurities such as 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Imp. B) lack the methylsulfonyl and phenylthio groups but retain piperazine cores. These variations underscore the importance of substituents in optimizing stability and reducing byproduct formation during synthesis .

Functional Analogues

RS17053 (N-[2-(2-Cyclopropylmethoxyphenoxy)ethyl]-5-chloro-α,α-dimethyl-1H-indole-3-ethanamine Hydrochloride)

- Structural Differences: RS17053 uses a cyclopropylmethoxyphenoxy-ethyl chain and indole-ethanamine backbone instead of piperazine-propanamide.

- Pharmacology: A potent α1A-adrenoceptor antagonist, emphasizing how non-piperazine scaffolds can achieve receptor subtype selectivity .

MMP Inhibitors (e.g., 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-{4-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-phenylsulfanyl}-butyric acid)

Comparative Data Table

Key Research Findings and Implications

- Piperazine Derivatives : The methylsulfonyl-piperazine group appears critical for enzyme inhibition (e.g., MMPs) or receptor binding, depending on auxiliary substituents .

- Solubility and Bioavailability: Aqueous solubility (as seen in BMY7378) may enhance bioavailability compared to ethanol-soluble analogs like RS17053 .

- Structural Optimization : The phenylthio group in the target compound could improve membrane permeability or target engagement relative to sulfonamide or methoxy groups in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.